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Introduction

AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40
(GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Developed for the
potential treatment of type 2 diabetes mellitus, its mechanism centers on the potentiation of
glucose-stimulated insulin secretion (GSIS).[4][5] This document provides a detailed technical
guide on the mechanism of action of AMG 837 calcium hydrate, summarizing key in vitro and
in vivo data, experimental protocols, and associated signaling pathways. Although promising in
preclinical studies, it is noteworthy that the clinical development of AMG 837 was discontinued.

[6]

Core Mechanism of Action: GPR40/FFA1 Partial
Agonism

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed
on pancreatic (-cells.[1][7] The activation of GPR40 by endogenous long-chain fatty acids or
synthetic agonists like AMG 837 leads to an increase in intracellular calcium concentrations,
thereby enhancing glucose-dependent insulin secretion.[1][8] This glucose-dependent activity
is a key feature, suggesting a lower risk of hypoglycemia compared to other secretagogues like
sulfonylureas.[9]
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Signaling Pathway

The activation of GPR40 by AMG 837 initiates a signaling cascade through the Gaqg subunit of
the G-protein.[8] This leads to the activation of phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3)
and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering
the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular
calcium concentration is a critical step in the potentiation of insulin secretion from pancreatic 3-
cells.

Extracellular Cell Membrane

i Activates Activates Mobilizes
WM» GPR4O/FFAL Receptor Ga Protein Phospholipase C (PLC) | Generates ol (= oy

Click to download full resolution via product page
Figure 1: AMG 837 Signaling Pathway in Pancreatic B-cells.

Quantitative In Vitro Activity

AMG 837 has been characterized across various in vitro assays to determine its potency and
efficacy at the GPR40 receptor. The following tables summarize the key quantitative data.
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Assay Type Cell Line Parameter Value (nM) Reference
CHO cells
GTPyS Binding expressing EC50 12+2 [10]
GPR40
Inositol CHO cells
Phosphate expressing EC50 11+1 [10]
Accumulation GPR40
] CHO cells
Aequorin Ca2+ )
expressing EC50 12+1 [10]
Flux
GPR40
Aequorin Ca2+ CHO cells
Flux (in 100% expressing EC50 2,140 £ 310 [O1[11]
human serum) GPR40
[BH]JAMG 837 Human FFA1
o pIC50 8.13 [12]
Binding receptor

Table 1: In Vitro Potency of AMG 837

In Vivo Efficacy

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering
effects of AMG 837.

Effect on Glucose

Animal Model Dosing Reference
AUC
Zucker Fatty Rats
0.03 mg/kg 7% decrease [9]
(Day 21, IPGTT)
Zucker Fatty Rats 15% decrease
0.1 mg/kg [9]
(Day 21, IPGTT) (p<0.05)
Zucker Fatty Rats 25% decrease
0.3 mg/kg [9]
(Day 21, IPGTT) (p<0.001)
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Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats

Experimental Protocols
GTPyS Binding Assay

A GTPyS binding assay using an anti-Ga-protein scintillation proximity assay format was
employed.[11] Assays were performed in 96-well plates. Membranes from cells overexpressing
GPR40 were incubated with varying concentrations of AMG 837, GDP, and [35S]GTPYS in
assay buffer. The amount of [35S]GTPyS bound to the Ga subunit was quantified by
scintillation counting.

Inositol Phosphate (IP) Accumulation Assay

Cells expressing GPR40 were seeded in 96-well plates and labeled with [3H]myo-inositol.[11]
After labeling, cells were washed and incubated with AMG 837 in the presence of LiCl. The
reaction was stopped, and the cells were lysed. The total IP fraction was isolated using anion-
exchange chromatography and quantified by liquid scintillation counting.

Aequorin Calcium Flux Assay

CHO cells were co-transfected with GPR40 and aequorin expression plasmids.[10] Transfected
cells were incubated with coelenterazine to reconstitute the aequorin. Cells were then
stimulated with different concentrations of AMG 837, and the resulting luminescence, indicative
of intracellular calcium levels, was measured using a luminometer.

In Vivo Glucose Tolerance Test (GTT)

Animal models, such as Sprague-Dawley or Zucker fatty rats, were used.[5][9] After a period of
fasting, a baseline blood glucose measurement was taken. AMG 837 or vehicle was
administered, followed by a glucose challenge (oral or intraperitoneal). Blood glucose and
insulin levels were then measured at various time points post-glucose administration to assess
glucose excursion and insulin secretion.
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Figure 2: General Workflow for an In Vivo Glucose Tolerance Test.

Distinguishing Features and Allosteric Modulation

It is important to note that AMG 837 is a partial agonist of GPR40.[9] This contrasts with full
agonists which may engage additional signaling pathways, such as the entero-insular axis by
stimulating GLP-1 and GIP secretion.[7] Studies have shown that AMG 837 primarily acts on
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the pancreatic (3-cell axis.[7] Furthermore, competition binding experiments have revealed that
AMG 837 binds to a distinct site from other classes of GPR40 agonists, and can act as a
positive allosteric modulator.[7]

Conclusion

AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances glucose-
stimulated insulin secretion through a Gg-mediated signaling pathway, leading to increased
intracellular calcium in pancreatic B-cells. Preclinical studies in rodent models demonstrated its
efficacy in improving glucose tolerance.[1][5] The detailed in vitro and in vivo data provide a
comprehensive understanding of its mechanism of action, which is valuable for researchers in
the field of metabolic diseases and GPCR drug discovery. Despite its promising preclinical
profile, the discontinuation of its clinical development underscores the challenges in translating
preclinical efficacy to clinical safety and utility.[6]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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